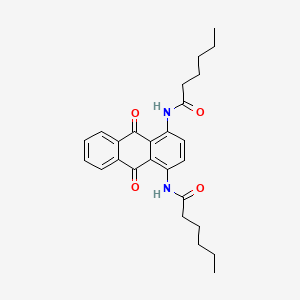
N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of two hexanamide groups attached to the 9,10-dioxo-9,10-dihydroanthracene core. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amide groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with similar structural features.
N,N′-[(9,10-Dioxo-9,10-dihydroanthracene)-1,4-diyl]bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide): A fluorinated derivative with unique properties.
2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): A sulfonated derivative with distinct chemical behavior.
Uniqueness
N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is unique due to its specific amide functional groups and the hexanamide chains, which impart distinct chemical and physical properties. These features make it suitable for specialized applications in various fields, including organic synthesis and material science.
Biological Activity
N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is a synthetic compound derived from the anthracene family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.30 g/mol
- CAS Number : 31719-70-7
- LogP : 2.74960
The compound features a dioxoanthracene backbone with two hexanamide side chains, which may influence its solubility and interaction with biological systems.
Anticancer Properties
Research indicates that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Case Study : A study on similar compounds demonstrated their efficacy in inhibiting cell proliferation in breast cancer cell lines. The mechanism involved the modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways .
Antimicrobial Activity
Anthracene derivatives have also been explored for their antimicrobial properties. The presence of the dioxo group is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Research Findings : A comparative study on various anthraquinone derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing promising antimicrobial activity .
The mechanisms through which this compound exerts its biological effects include:
- ROS Generation : Induction of oxidative stress leading to cellular damage.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Antimicrobial Action : Disruption of microbial cell membranes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 286.30 g/mol |
| LogP | 2.74960 |
| CAS Number | 31719-70-7 |
Properties
CAS No. |
85832-58-2 |
|---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(hexanoylamino)-9,10-dioxoanthracen-1-yl]hexanamide |
InChI |
InChI=1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
WIRYJMRIMTWICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















